molecular formula C11H12F3NO2 B13441803 4-Trifluoromethyl-a-methyl-L-phenylalanine

4-Trifluoromethyl-a-methyl-L-phenylalanine

Cat. No.: B13441803
M. Wt: 247.21 g/mol
InChI Key: PEYIUMGUVJOYKB-JTQLQIEISA-N
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Description

4-Trifluoromethyl-a-methyl-L-phenylalanine, also known as (S)-2-Amino-3-[4-(trifluoromethyl)phenyl]propionic acid, is a derivative of phenylalanine. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which significantly alters its chemical and physical properties. The molecular formula of this compound is C10H10F3NO2, and it has a molecular weight of 233.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) is used in the presence of a base and a catalyst .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters is crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethyl-a-methyl-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

4-Trifluoromethyl-a-methyl-L-phenylalanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is incorporated into peptides to study protein interactions and functions.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4-Trifluoromethyl-a-methyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities, such as inhibiting enzymes or modulating receptor functions .

Comparison with Similar Compounds

Uniqueness: 4-Trifluoromethyl-a-methyl-L-phenylalanine is unique due to its specific stereochemistry and the presence of both trifluoromethyl and methyl groups. These features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

(2S)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H12F3NO2/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m0/s1

InChI Key

PEYIUMGUVJOYKB-JTQLQIEISA-N

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N

Origin of Product

United States

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